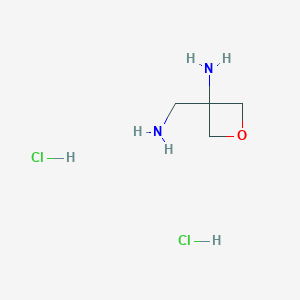

3-(Aminomethyl)oxetan-3-amine dihydrochloride

カタログ番号 B1445804

分子量: 175.05 g/mol

InChIキー: UMVLEUYAOATFGB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09126998B2

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. The mixture was then filtered through a Millipore® filter, the filter cake was washed with methanol, 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether were added to the filtrate and the mixture was concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][C:3]1([N:7](CC2C=CC=CC=2)CC2C=CC=CC=2)[CH2:6][O:5][CH2:4]1.C1CCCCC=1.[ClH:28]>C(O)C.[Pd].CO.C(OCC)C>[ClH:28].[ClH:28].[NH2:1][CH2:2][C:3]1([NH2:7])[CH2:6][O:5][CH2:4]1 |f:7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

585 mg

|

|

Type

|

reactant

|

|

Smiles

|

NCC1(COC1)N(CC1=CC=CC=C1)CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

29.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

6.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1

|

|

Name

|

|

|

Quantity

|

441 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Three

|

Name

|

|

|

Quantity

|

2.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 8 h

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered through a Millipore®

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.Cl.NCC1(COC1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |